molecular formula C21H13ClFN3O2S B5130155 N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B5130155
M. Wt: 425.9 g/mol
InChI Key: BDJJKVDBXWWDIA-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a chlorophenyl group, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The chlorophenyl group is introduced via electrophilic substitution reactions, while the carbamothioyl and fluorobenzamide moieties are added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, while the chlorophenyl and fluorobenzamide groups may enhance binding affinity and specificity. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-fluorobenzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoxazole ring and the fluorobenzamide moiety also contributes to its distinct properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O2S/c22-15-10-7-13(20-24-16-3-1-2-4-18(16)28-20)11-17(15)25-21(29)26-19(27)12-5-8-14(23)9-6-12/h1-11H,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJJKVDBXWWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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